molecular formula C17H19NO B2830942 N-(2-ethyl-6-methylphenyl)-4-methylbenzamide CAS No. 198488-87-8

N-(2-ethyl-6-methylphenyl)-4-methylbenzamide

Cat. No. B2830942
CAS RN: 198488-87-8
M. Wt: 253.345
InChI Key: HQIXPRIEOUSYLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-ethyl-6-methylphenyl)-4-methylbenzamide often involves multi-step reactions . For instance, the production of (S)-N-(2-ethyl-6-methylphenyl) alanine from racemic methyl ester was achieved using lipase B from Candida antarctica (CalB) .


Chemical Reactions Analysis

Chemical reactions involving N-(2-ethyl-6-methylphenyl)-4-methylbenzamide or similar compounds often include acetylation and carbonylation . For example, a kinetic resolution process for producing (S)-N-(2-ethyl-6-methylphenyl) alanine from racemic methyl ester using lipase B from Candida antarctica (CalB) was investigated .

Scientific Research Applications

Mechanism of Action

Target of Action

N-(2-ethyl-6-methylphenyl)-4-methylbenzamide, also known as metolachlor, is a chloroacetamide herbicide . It primarily targets enzymes such as acetohydroxyacid synthase (AHAS), acetolactate synthase (ALS), and hydroxyphenylpyruvate dioxygenase (HPPD) . These enzymes play crucial roles in the growth and development of plants, particularly in the synthesis of essential amino acids and lipids .

Mode of Action

Metolachlor interacts with its targets by binding covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups . This interaction inhibits the normal functioning of these enzymes, leading to disruption in the growth and development of the plant . It specifically inhibits early seedling growth, causing injury symptoms in susceptible species .

Biochemical Pathways

The primary biochemical pathway affected by metolachlor is the synthesis of essential amino acids and lipids . By inhibiting the enzymes involved in these pathways, metolachlor disrupts the normal metabolic processes of the plant. This leads to stunted growth and eventual death of the plant .

Pharmacokinetics

Metolachlor is applied to the soil and is absorbed by the shoots and roots of germinating plants . Some moisture is required following pre-emergence application, although metolachlor is more active in dry conditions than other chloroacetamide herbicides . The half-lives of metolachlor in plants and soil are approximately 5 and 13 days, respectively .

Result of Action

The primary result of metolachlor’s action is the inhibition of plant growth. It causes injury symptoms in susceptible species, including stunted growth and eventual death . Metolachlor is particularly effective against broadleaf weeds and certain grasses .

Action Environment

The efficacy and stability of metolachlor are influenced by environmental factors such as soil type, temperature, and moisture levels . It has been found to accumulate in both soil and water, resulting in potential environmental hazards . It is slowly degraded in the natural environment, with biodegradation being the principal method of dissipation .

Safety and Hazards

Information on the safety and hazards of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide was not found in the search results. It’s important to handle all chemical compounds with care and follow appropriate safety guidelines .

Future Directions

The hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine is the largest-scale asymmetric catalytic process for the industrial production of agrochemical (S)-metolachlor . This process, which involves the challenging hydrogenation across a sterically crowded carbon–nitrogen double bond, could provide insights for future research and applications of similar compounds .

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-4-14-7-5-6-13(3)16(14)18-17(19)15-10-8-12(2)9-11-15/h5-11H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIXPRIEOUSYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-4-methylbenzamide

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